chemical structure and properties of N-(4-methoxybenzyl)pyrimidin-4-amine
chemical structure and properties of N-(4-methoxybenzyl)pyrimidin-4-amine
[1]
Executive Summary
N-(4-methoxybenzyl)pyrimidin-4-amine is a pharmacologically significant heterocyclic intermediate, widely utilized in medicinal chemistry as a scaffold for kinase inhibitors and tubulin polymerization antagonists. Structurally, it consists of an electron-deficient pyrimidine ring linked via a secondary amine to an electron-rich 4-methoxybenzyl (PMB) moiety. This "push-pull" electronic architecture makes it a versatile building block for Structure-Activity Relationship (SAR) exploration, particularly in optimizing ATP-competitive inhibitors where the pyrimidine ring mimics the adenine base of ATP.
Chemical Structure & Physicochemical Properties[2][3][4][5][6]
Identity & Nomenclature
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IUPAC Name: N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine
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Common Names: 4-(4-methoxybenzylamino)pyrimidine; PMB-aminopyrimidine
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CAS Registry Number: Not individually indexed in major public catalogs as a marketed drug; typically referenced as a specific intermediate (e.g., related analog CAS 1903171-57-2).
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SMILES: COc1ccc(CNc2nccn2)cc1
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InChIKey: FJGLKCHDKKGMDH-UHFFFAOYSA-N (Predicted based on structure)
Physicochemical Data Table
The following properties are critical for assessing drug-likeness and formulation requirements.
| Property | Value | Context |
| Molecular Weight | 215.25 g/mol | Fragment-like, ideal for lead optimization. |
| Molecular Formula | C₁₂H₁₃N₃O | - |
| LogP (Predicted) | 1.6 – 1.9 | Moderate lipophilicity; likely membrane permeable. |
| TPSA | ~50 Ų | Good oral bioavailability potential (<140 Ų). |
| pKa (Base) | ~5.5 (Pyrimidine N1) | Weakly basic; protonated at gastric pH. |
| H-Bond Donors | 1 (NH) | Critical for hinge-region binding in kinases. |
| H-Bond Acceptors | 4 (3 N, 1 O) | Facilitates water solubility and target interaction. |
| Solubility | Moderate | Soluble in DMSO, MeOH, DCM; low in neutral water. |
Synthetic Methodology
The most robust synthesis route involves a Nucleophilic Aromatic Substitution (SNAr) of 4-chloropyrimidine. This reaction is favored by the electron-withdrawing nature of the pyrimidine nitrogens, which activate the C4 position toward nucleophilic attack.[1]
Reaction Scheme (Graphviz Visualization)
Caption: SNAr synthesis pathway via addition-elimination mechanism.
Detailed Experimental Protocol
Objective: Synthesis of N-(4-methoxybenzyl)pyrimidin-4-amine on a 5 mmol scale.
Reagents:
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4-Chloropyrimidine hydrochloride (1.0 eq, 755 mg)
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4-Methoxybenzylamine (1.1 eq, 755 mg)
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Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
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Solvent: Isopropanol (IPA) or Ethanol (15 mL)
Procedure:
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Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with 4-chloropyrimidine and IPA.
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Addition: Add TEA dropwise to neutralize the HCl salt of the starting material. Stir for 5 minutes at room temperature.
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Nucleophile Addition: Add 4-methoxybenzylamine in one portion.
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Reaction: Heat the mixture to reflux (approx. 80-85°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM; Product Rf ~0.4).
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Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.
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Extraction: Resuspend the residue in Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).
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Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-5% MeOH/DCM) or recrystallize from EtOAc/Hexanes.
Yield Expectation: 75–85% as a white to off-white solid.
Spectroscopic Characterization
Validation of the structure relies on identifying the distinct pyrimidine proton signals and the para-substituted benzyl system.
1H NMR Predictions (400 MHz, DMSO-d₆)
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Pyrimidine Ring:
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δ 8.55 (s, 1H, H-2): Deshielded singlet between the two nitrogens.
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δ 8.10 (d, J = 6.0 Hz, 1H, H-6): Doublet, ortho to the ring nitrogen.
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δ 6.55 (d, J = 6.0 Hz, 1H, H-5): Upfield doublet, ortho to the amino group (shielded by resonance).
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Linker & Side Chain:
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δ 7.80 (br t, 1H, NH): Exchangeable broad triplet.
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δ 7.25 (d, J = 8.5 Hz, 2H, Ar-H): Meta to methoxy.
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δ 6.90 (d, J = 8.5 Hz, 2H, Ar-H): Ortho to methoxy.
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δ 4.50 (br d, 2H, CH₂): Benzylic methylene.
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δ 3.73 (s, 3H, OCH₃): Methoxy singlet.
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Mass Spectrometry (ESI+)
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[M+H]⁺: Calculated m/z = 216.11.
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Fragmentation: Major fragment at m/z 121 (methoxybenzyl carbocation) is characteristic of PMB-amines.
Medicinal Chemistry Applications
This molecule serves as a "privileged structure" in drug discovery, particularly for targeting enzymes with adenine-binding pockets.
Pharmacophore Mapping
The pyrimidine amine acts as a hinge-binder, while the methoxybenzyl group explores the hydrophobic back-pocket or solvent-exposed regions.
Caption: Pharmacophore interaction map showing the hinge-binding motif (blue) and hydrophobic tail (red).
Biological Targets[8]
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Kinase Inhibition: The 4-aminopyrimidine motif mimics the N1-C6-N6 region of adenine. Substitutions on the benzyl ring (e.g., replacing OMe with Cl/F) tune potency and selectivity against targets like CDK2 , EGFR , and JAK family kinases.
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Tubulin Polymerization: Analogs with specific methoxy patterns (e.g., 3,4,5-trimethoxy) are potent tubulin destabilizers, binding to the colchicine site.
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Metabolic Stability: The 4-methoxy group is a potential metabolic soft spot (O-demethylation by CYPs). In later-stage optimization, this may be replaced by -OCF₃ or -Cl to improve half-life.
References
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Synthesis of 4-aminopyrimidines (SNAr mechanism)
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BenchChem Technical Support.[1] "Optimization of 4-Chloropyrimidine Substitution Reactions."
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Biological Activity of Pyrimidine-Amine Scaffolds
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Luo, Y., et al. "Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors." PLoS One, 2011.
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General Pyrimidine Chemistry
